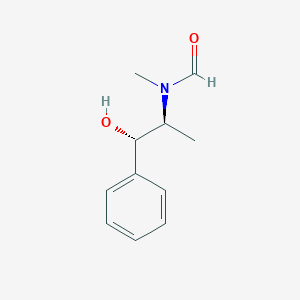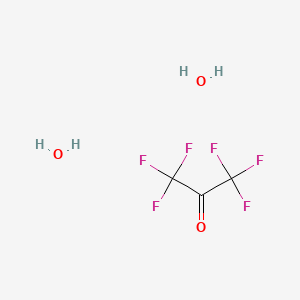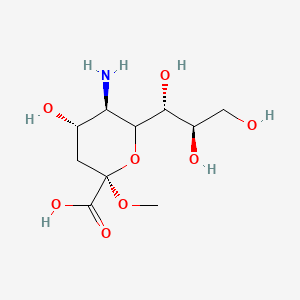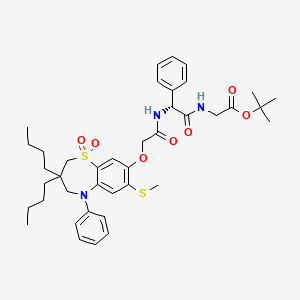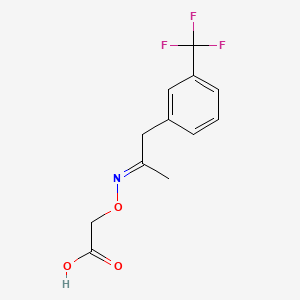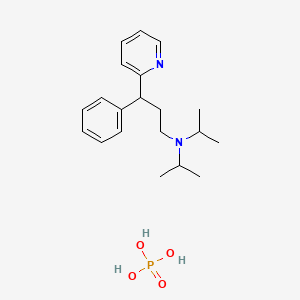
11beta-Hydroxy-5alpha-Androstane-3,17-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta-Hydroxy-5alpha-Androstane-3,17-dione is a steroidal compound with the molecular formula C19H28O3 and a molecular weight of 304.424 g/mol . It is a derivative of androstane, characterized by the presence of hydroxyl groups at the 11beta and 3 positions and keto groups at the 3 and 17 positions. This compound is of significant interest in various fields, including chemistry, biology, and medicine, due to its unique structural and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 11beta-Hydroxy-5alpha-Androstane-3,17-dione typically involves multi-step organic reactions starting from simpler steroidal precursors. One common method involves the hydroxylation of 5alpha-Androstane-3,17-dione at the 11beta position using specific oxidizing agents under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of biocatalysts or chemical catalysts to achieve the desired hydroxylation and oxidation reactions. The process is optimized for yield, purity, and cost-effectiveness.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form additional keto groups or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxylated derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Solvents: Common solvents include methanol, ethanol, and dichloromethane.
Major Products Formed:
Oxidation Products: Additional keto derivatives.
Reduction Products: Various hydroxylated steroids.
Substitution Products: Steroids with different functional groups replacing the hydroxyl or keto groups.
Wissenschaftliche Forschungsanwendungen
11beta-Hydroxy-5alpha-Androstane-3,17-dione has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex steroidal compounds.
Biology: Studied for its role in steroid metabolism and its effects on various biological pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry
Wirkmechanismus
The mechanism of action of 11beta-Hydroxy-5alpha-Androstane-3,17-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: It modulates pathways related to steroid metabolism, inflammation, and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
5alpha-Androstane-3,17-dione: Lacks the hydroxyl group at the 11beta position.
11beta-Hydroxyandrostenedione: Similar structure but differs in the position of double bonds and functional groups.
Uniqueness: 11beta-Hydroxy-5alpha-Androstane-3,17-dione is unique due to its specific hydroxylation pattern, which imparts distinct biological and chemical properties compared to other androstane derivatives .
Eigenschaften
CAS-Nummer |
599-11-1 |
|---|---|
Molekularformel |
C19H28O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
(5S,8S,9S,10S,11S,13S,14S)-11-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-15,17,21H,3-10H2,1-2H3/t11-,13-,14-,15-,17+,18-,19-/m0/s1 |
InChI-Schlüssel |
FZEAQJIXYCPBLD-NYNCOMEHSA-N |
Isomerische SMILES |
C[C@]12CCC(=O)C[C@@H]1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CCC4=O)C)O |
Kanonische SMILES |
CC12CCC(=O)CC1CCC3C2C(CC4(C3CCC4=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



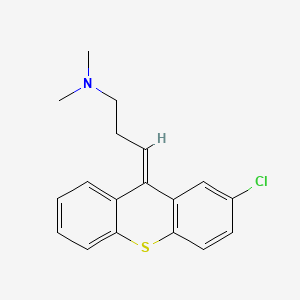
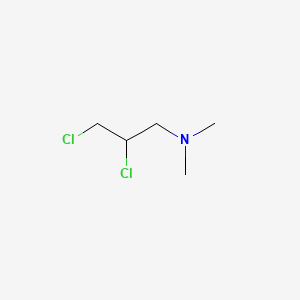
![1-Fluoro-4-[(Z)-2-methoxyethenyl]benzene](/img/structure/B13421219.png)
![1-(1-Ethenyl-2-bicyclo[2.2.1]heptanyl)-2,2,2-trifluoroethanone](/img/structure/B13421221.png)
